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molecular formula C13H8BrF2NO3 B8610375 1-Bromo-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzene CAS No. 765914-72-5

1-Bromo-2-(2,4-difluorophenoxy)-4-methyl-5-nitrobenzene

Cat. No. B8610375
M. Wt: 344.11 g/mol
InChI Key: HOPHDXVMJFREDE-UHFFFAOYSA-N
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Patent
US08017641B2

Procedure details

1-Bromo-2-(2,4-difluoro-phenoxy)-4-methyl-5-nitro-benzene (87.0 g, 253 mmol) was dissolved in THF (300 mL) and diluted with MeOH (900 mL). Zinc dust (82.7 g, 1.26 mol) was added and 1 L of saturated NH4Cl was added slowly so that the reaction temperature never exceeded 42° C. The reaction was mechanically stirred vigorously for 16 hours. The reaction was filtered through Celite and the filter cake was washed with ethyl acetate. The filtrate was then concentrated with 1.2 L of saturated NH4OAc. When the THF/MeOH was removed, the solids were collected and washed with water. The solids were then stirred in 1 L water for 30 min, then collected via filtration and rinsed with water (1 L) in three portions. The resulting solid was dried under high vacuum for 48 hours to produce 64 g of the desired product (81% yield). MS (ESI+) m/z 314, 316 (M+1, Br pattern) detected; 1H NMR (400 mHz, CDCl3) δ 6.92 (m, 1H), 6.91 (s, 1H), 6.75 (m, 2H), 6.70 (s, 1H), 3.57 (br. s, 2H), 2.08 (s, 3H).
Quantity
87 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three
Name
Quantity
82.7 g
Type
catalyst
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[O:12][C:13]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=1[F:20].[NH4+].[Cl-]>C1COCC1.CO.[Zn]>[Br:1][C:2]1[C:3]([O:12][C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:14]=2[F:20])=[CH:4][C:5]([CH3:11])=[C:6]([NH2:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)OC1=C(C=C(C=C1)F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
82.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was mechanically stirred vigorously for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated with 1.2 L of saturated NH4OAc
CUSTOM
Type
CUSTOM
Details
When the THF/MeOH was removed
CUSTOM
Type
CUSTOM
Details
the solids were collected
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
The solids were then stirred in 1 L water for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
collected via filtration
WASH
Type
WASH
Details
rinsed with water (1 L) in three portions
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried under high vacuum for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)N)C)OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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